molecular formula C16H11ClF3NO5 B1671638 Ethyl acifluorfen CAS No. 77207-01-3

Ethyl acifluorfen

Cat. No.: B1671638
CAS No.: 77207-01-3
M. Wt: 389.71 g/mol
InChI Key: ZXYLZOBDCIFSPF-UHFFFAOYSA-N
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Description

Ethyl acifluorfen, also known as fluoroglycofen-ethyl, is an organic compound used primarily as an herbicide. It belongs to the class of diphenyl ether herbicides and functions by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis. This compound is particularly effective against broadleaf weeds and is commonly used in crops such as soybeans, peanuts, and rice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl acifluorfen involves several steps. One common method includes dissolving acifluorfen and caustic soda flakes in ethyl chloroacetate, maintaining the reaction temperature between 65-70°C, and allowing the reaction to proceed for 5-6 hours. The mixture is then desolventized, washed, pressed, and filtered to obtain the final product .

Industrial Production Methods: In industrial settings, the synthesis process is optimized to increase yield and purity. For instance, using ethyl chloroacetate as both a raw material and solvent can enhance the synthetic yield from 50% to 95% and increase product purity from 65% to 96% .

Chemical Reactions Analysis

Types of Reactions: Ethyl acifluorfen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Ethyl acifluorfen has a wide range of applications in scientific research:

Mechanism of Action

Ethyl acifluorfen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This enzyme is crucial for the biosynthesis of chlorophyll. By inhibiting this enzyme, this compound disrupts the production of chlorophyll, leading to the accumulation of toxic intermediates that cause cell membrane damage and ultimately plant death .

Comparison with Similar Compounds

    Acifluorfen: Another diphenyl ether herbicide with a similar mechanism of action.

    Lactofen: Also inhibits protoporphyrinogen oxidase and is used for similar agricultural purposes.

    Flumioxazin: A herbicide that targets the same enzyme but has different chemical properties and applications.

Uniqueness: Ethyl acifluorfen is unique due to its high efficacy against a broad spectrum of broadleaf weeds and its relatively low required dosage. Its specific chemical structure allows for effective inhibition of protoporphyrinogen oxidase, making it a valuable tool in agricultural weed management .

Properties

IUPAC Name

ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO5/c1-2-25-15(22)11-8-10(4-5-13(11)21(23)24)26-14-6-3-9(7-12(14)17)16(18,19)20/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYLZOBDCIFSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058476
Record name Acifluorfen, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77207-01-3
Record name Acifluorfen-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77207-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acifluorfen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077207013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifluorfen, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ACIFLUORFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C68Z54446
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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